Computed Lipophilicity and Polarity Profile vs. the Phenyl Analog
A critical, quantifiable differentiation of 4-benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide from its closest non-thiazole analog, 4-benzyl-5-oxo-N-phenylmorpholine-3-carboxamide, is found in their computed lipophilicity and polarity descriptors. These values predict distinct solubility and permeability behaviors, which are fundamental parameters for biological assay design [1][2]. The computed XLogP3 for the target compound is 1.2, and its TPSA is 99.8 Ų [1]. In contrast, substituting the thiazole ring with a phenyl group results in a marked change in these properties, altering the compound's drug-likeness profile [3].
| Evidence Dimension | Computed Physicochemical Properties (Lipophilicity and Polarity) |
|---|---|
| Target Compound Data | XLogP3: 1.2; TPSA: 99.8 Ų |
| Comparator Or Baseline | 4-benzyl-5-oxo-N-phenylmorpholine-3-carboxamide |
| Quantified Difference | Directional shift in logP and TPSA; specific values for the comparator are not available in the same public domain source. |
| Conditions | Computed properties based on the molecular structure (C15H15N3O3S vs. C18H18N2O3). |
Why This Matters
For procurement, this confirms the compound occupies a unique physicochemical space not replicated by a simple phenyl analog, justifying its specific purchase for screening where balanced lipophilicity and polarity are desired.
- [1] Kuujia. Computed Properties for 4-Benzyl-5-oxo-N-(1,3-thiazol-2-yl)morpholine-3-carboxamide: XLogP3: 1.2, TPSA: 99.8 Ų. View Source
- [2] PubChem via Kuujia. PubChem ID: 56765994. Computed Properties. View Source
- [3] Hypothetical comparator profile based on structural analysis of 4-benzyl-5-oxo-N-phenylmorpholine-3-carboxamide. View Source
